3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone (molecular formula: C₁₅H₁₃BrO₂S; ChemSpider ID: 5151036) is a synthetic propanone derivative featuring a 4-hydroxyphenyl ketone group linked to a 4-bromophenylsulfanyl moiety via a three-carbon chain . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like phloretin and other propanone-based inhibitors .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQCXFHCLCIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-hydroxyacetophenone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the carbonyl carbon of 4-hydroxyacetophenone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 3-[(4-bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antiviral and antibacterial activities, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both bromine and hydroxy groups in the structure contributes to its reactivity and biological activity.
Antiviral Activity
Research has indicated that derivatives of compounds similar to this compound exhibit promising antiviral properties. In one study, compounds were tested against the H5N1 avian influenza virus, revealing significant antiviral activity. The effectiveness was quantified using EC50 and LD50 values, confirmed through plaque reduction assays on Madin-Darby canine kidney cells .
Table 1: Antiviral Activity Summary
| Compound | Virus Target | EC50 (µM) | LD50 (µM) |
|---|---|---|---|
| Compound A | H5N1 | 0.5 | 10 |
| Compound B | H5N1 | 0.8 | 12 |
| This compound | H5N1 | TBD | TBD |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for cytotoxic effects .
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 50 (Tetracycline) |
| Escherichia coli | 15 | 40 (Ampicillin) |
| Proteus mirabilis | 20 | 30 (Ciprofloxacin) |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes in pathogens. For instance, it is hypothesized that the compound disrupts protein synthesis or inhibits specific enzymes critical for bacterial survival.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings. For example, a study involving a series of sulfanyl derivatives demonstrated significant anticancer properties alongside antibacterial effects, suggesting a multifaceted mechanism of action that could be explored further in drug development .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone to ensure stability?
- Methodological Answer: Store the compound in powder form at -20°C for long-term stability (up to 3 years) or in solvent (e.g., DMSO) at -80°C for 1 year to prevent degradation. Avoid exposure to heat, sparks, or open flames during handling .
Q. How can the solubility of this compound be optimized for in vitro assays?
- Methodological Answer: DMSO is a preferred solvent due to its high solubility capacity (55 mg/mL, ~330 mM). For aqueous compatibility, prepare stock solutions in DMSO and dilute with buffer to maintain solubility while minimizing solvent toxicity .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer: Employ a combination of techniques:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, C-Br at ~561 cm⁻¹) .
- NMR (¹H/¹³C) to resolve aromatic protons, sulfanyl group coupling, and ketone carbon environments .
- Elemental analysis to verify purity (e.g., C, H, Br percentages within ±0.3% of theoretical values) .
Q. What synthetic routes are reported for analogous phenylpropanone derivatives?
- Methodological Answer: Acid-catalyzed reactions (e.g., HCl at 70°C) can functionalize propanone scaffolds, as seen in the synthesis of 3-chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (96% yield) . Bromophenyl groups are typically introduced via nucleophilic aromatic substitution or Suzuki coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer:
- Purity assessment: Use HPLC or LC-MS to rule out impurities (e.g., chlorinated byproducts) that may skew bioactivity results .
- Structural analogs: Compare activity trends across derivatives (e.g., replacing bromine with fluorine alters SGLT1/GLUT1 inhibition in phloretin analogs) .
Q. How to design experiments to study the reactivity of the sulfanyl group in this compound?
- Methodological Answer:
- Oxidative studies: Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives, monitoring changes via TLC or MS.
- Nucleophilic substitution: React with thiols or amines to evaluate sulfur’s leaving-group propensity, referencing kinetics from halogenated alkenes .
Q. What strategies can improve the yield and purity of this compound during synthesis?
- Methodological Answer:
- Catalyst optimization: Screen Pd catalysts for cross-coupling steps (e.g., Pd(PPh₃)₄ vs. PdCl₂).
- Workup protocols: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from brominated byproducts .
Q. How do substituent effects (e.g., bromine vs. methoxy groups) influence the compound’s biological activity?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
